molecular formula C16H13N5O4S B12731417 Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- CAS No. 133526-80-4

Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-

Cat. No.: B12731417
CAS No.: 133526-80-4
M. Wt: 371.4 g/mol
InChI Key: PCMZWOJGSGHANI-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a 4-amino substituent linked to a 1-phenyl-1H-tetrazole ring via a thioacetyl group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is notable for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The thioacetyl bridge introduces sulfur, which can influence electronic properties and redox activity.

Properties

CAS No.

133526-80-4

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-hydroxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H13N5O4S/c22-13-8-10(6-7-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25)

InChI Key

PCMZWOJGSGHANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the reaction of azides with nitriles.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the thioacetylated tetrazole with a benzoic acid derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives possess antimicrobial properties. The incorporation of the tetrazole ring enhances the biological activity of the compound. For instance, studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

2. Antiviral Properties
The antiviral effects of benzoic acid derivatives have been explored extensively. Compounds containing tetrazole groups have demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and enteroviruses. The mechanism often involves interference with viral replication processes .

3. Anti-inflammatory Effects
Several studies have reported that benzoic acid derivatives can exhibit anti-inflammatory properties. The presence of specific substituents, such as the tetrazole moiety, may enhance their efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Agricultural Applications

1. Plant Growth Regulators
Benzoic acid derivatives are being investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or acting directly on metabolic processes .

2. Pesticide Development
The unique chemical structure of benzoic acid derivatives allows for modifications that enhance their efficacy as pesticides. Research has focused on synthesizing new compounds that can effectively target specific pests while minimizing environmental impact .

Material Science Applications

1. Polymer Chemistry
The incorporation of benzoic acid derivatives into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. These compounds can serve as additives or monomers in the synthesis of advanced materials .

2. Coordination Chemistry
Benzoic acid derivatives with tetrazole groups are also studied for their ability to form coordination complexes with metals, which can be useful in catalysis and materials science .

Data Tables

Application Area Description Example Studies
Antimicrobial ActivityInhibition of bacterial growthXue et al., 2011; Wubulikasimu et al., 2013
Antiviral PropertiesActivity against HSV and enterovirusesDittmer et al., 2017
Anti-inflammatory EffectsInhibition of COX enzymesPrajapat and Talesara, 2016
Plant Growth RegulatorsModulation of hormonal pathwaysVitale et al., 2012
Pesticide DevelopmentTargeted synthesis for pest controlShaker et al., 2015
Polymer ChemistryEnhancements in thermal stability and mechanical propertiesSethi et al., 2017

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted by Kharitonova et al. (2016) synthesized a series of benzoic acid derivatives to evaluate their antiviral properties against HSV. The results indicated that certain modifications significantly enhanced antiviral activity compared to standard treatments.

Case Study 2: Anti-inflammatory Research
Moneer et al. (2016) investigated the anti-inflammatory potential of benzoic acid derivatives in animal models, demonstrating significant reductions in edema compared to control groups.

Case Study 3: Agricultural Impact
Research by Vitale et al. (2012) highlighted the effectiveness of modified benzoic acids as plant growth regulators, leading to increased yield in crop trials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Hydroxy-4-(4-methylphenyl)sulfonyloxy)acetyl)amino)-benzoic acid (S31-201)
  • Structure : Replaces the tetrazole-thioacetyl group with a sulfonyloxy-acetyl chain attached to a 4-methylphenyl group.
  • Role : A STAT3 inhibitor with demonstrated anti-inflammatory and anticancer properties .
  • Absence of the tetrazole ring reduces opportunities for π-π stacking or hydrogen bonding compared to the target compound.
4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic Acid
  • Structure : Features a 2-ethoxyphenyl-substituted tetrazole instead of the unsubstituted phenyl group in the target compound.
  • Electron-donating effects of the ethoxy group may alter tetrazole ring acidity and stability .
Methyl 2-[({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
  • Structure : Methyl ester replaces the carboxylic acid, and the tetrazole is substituted with 2,4-dimethylphenyl.
  • Functional Implications :
    • The ester group acts as a prodrug, enhancing oral bioavailability by masking the carboxylic acid.
    • Dimethylphenyl substituents increase steric bulk, possibly affecting target binding kinetics .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Metabolic Stability Key Substituents
Target Compound 2.1 0.15 (aqueous) High (tetrazole) Phenyl-tetrazole, thioacetyl
S31-201 1.8 0.22 Moderate Sulfonyloxy, 4-methylphenyl
4-[Ethoxyphenyl-tetrazole] analog 2.5 0.10 High 2-ethoxyphenyl, thioacetyl
Methyl ester analog 3.0 0.05 (DMSO) Moderate Methyl ester, 2,4-dimethylphenyl

*Predicted using fragment-based methods.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- stands out for its potential therapeutic applications. This compound is characterized by a complex structure that includes a tetrazole moiety, which is known to enhance biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S, with a molecular weight of 371.4 g/mol. Its structure incorporates a benzoic acid core, a hydroxy group, and a tetrazole ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The mechanism involves arresting the cell cycle at the G2/M phase, indicating its role as a tubulin polymerization inhibitor.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.33Cell cycle arrest at G2/M phase
HCT-153.46Inhibition of tubulin polymerization
A549 (lung cancer)4.22Pro-apoptotic mechanism

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated an inhibition rate of 97.7% at a concentration of 10 mM, showcasing its potential as an anti-inflammatory agent.

The biological activity of Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- can be attributed to its interactions with key cellular targets:

  • Tubulin Binding : The compound binds to tubulin, preventing its polymerization and thus inhibiting mitosis.
  • Cytokine Release Inhibition : It modulates signaling pathways involved in inflammation, particularly affecting NF-kB and MAPK pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzoic acid derivatives, including our compound. It was found that derivatives with tetrazole groups displayed significantly lower IC50 values compared to those without.

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of benzoic acid derivatives. The findings suggested that compounds with both hydroxyl and tetrazole functionalities exhibited enhanced inhibition of TNF-alpha release compared to simpler analogs.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

To verify the structure, employ a combination of 1H/13C NMR (to confirm proton and carbon environments), FT-IR (to identify functional groups like -OH, -NH, and -S-), and mass spectrometry (for molecular weight validation). X-ray crystallography is critical for resolving ambiguities in stereochemistry or bonding patterns, as demonstrated in studies of structurally related triazole and tetrazole derivatives .

Q. How can purity be assessed during synthesis?

Purity is typically evaluated via melting point analysis (deviations <2°C suggest impurities), HPLC (using reverse-phase columns with UV detection at λ=254 nm), and elemental analysis (to match calculated vs. experimental C/H/N/S percentages). For example, in analogous syntheses, deviations >0.3% in elemental composition indicate incomplete purification .

Q. What solvents and catalysts are effective for its synthesis?

Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitution reactions involving the tetrazole-thio group. Catalytic systems such as EDC/HOBt (for amide coupling) or Cu(I)-catalyzed click chemistry (for triazole formation) are widely used, with yields >80% reported under optimized conditions .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra in explicit solvent models (e.g., PCM for DMSO). Compare Boltzmann-weighted conformational ensembles with experimental data, as shown in studies on triazole-acetamide derivatives .

Q. What synthetic strategies optimize the introduction of the tetrazole-thio moiety?

A two-step approach is recommended:

  • Step 1: React 1-phenyl-1H-tetrazole-5-thiol with chloroacetyl chloride in THF at 0°C to form the thioacetyl intermediate.
  • Step 2: Couple this intermediate with 2-hydroxy-4-aminobenzoic acid using DCC/DMAP in dry DCM, achieving yields >75%. Monitor reaction progress via TLC (Rf=0.5 in ethyl acetate/hexane 1:1) .

Q. How can solubility challenges in biological assays be addressed?

Prepare stock solutions in DMSO (up to 50 mg/mL) and dilute in buffer (pH 7.4) containing 0.1% Tween-80 to prevent aggregation. For in vitro studies, sonication or co-solvents like PEG-400 improve dispersion. Note that solubility in aqueous media is typically <1 mg/mL, necessitating careful concentration optimization .

Q. What computational methods predict binding modes with biological targets?

Use molecular docking (AutoDock Vina or Glide) with flexible ligand sampling and rigid receptor grids. For example, studies on triazole-thioacetamide derivatives revealed hydrogen bonding between the tetrazole nitrogen and active-site residues (e.g., Tyr-105 in Stat3), validated by MD simulations .

Q. How do structural modifications impact metabolic stability?

Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring reduces oxidative metabolism by CYP450 enzymes. Replace the hydroxyl group with a methoxy moiety to enhance plasma stability, as observed in pharmacokinetic studies of analogous benzoic acid derivatives .

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